molecular formula C21H15N3O4 B549329 Deferasirox CAS No. 201530-41-8

Deferasirox

Numéro de catalogue: B549329
Numéro CAS: 201530-41-8
Poids moléculaire: 373.4 g/mol
Clé InChI: BOFQWVMAQOTZIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Key Reaction Scheme:

StepReactantsProductConditions
1Salicylic acid + Salicylamide2-(2-Hydroxyphenyl)-1,3-benzoxazin-4-oneThionyl chloride, dehydration
2Benzoxazinone + 4-Hydrazinobenzoic acidDeferasiroxBase catalysis

Iron Chelation Mechanism

This compound binds Fe³⁺ in a 2:1 ligand-to-metal ratio , forming a stable octahedral complex. This chelation is central to its therapeutic role in iron overload:

  • Coordination Sites : The triazole nitrogen, phenolic oxygen, and carboxylate oxygen act as donors .
  • Stability Constant : Log β = 37.5 for Fe³⁺, ensuring high affinity over physiological pH ranges .

Iron Displacement from Biomolecules:

This compound competitively displaces iron from transferrin and ferritin, solubilizing labile iron pools for renal excretion .

Antioxidant Activity in Redox Reactions

This compound modulates oxidative processes via metal chelation, as demonstrated in three model systems :

Ascorbic Acid Oxidation

In the presence of Fe³⁺, this compound reduces ascorbic acid oxidation rates by ~100-fold:

SystemOxidation Rate (μM/min)Inhibition Factor
Fe³⁺ alone0.52 ± 0.03
Fe³⁺ + this compound0.005 ± 0.001100×

Linoleic Acid (LA) Peroxidation

This compound suppresses iron-catalyzed lipid peroxidation by 6×, though less effectively than deferoxamine (500× inhibition) :

ChelatorLA Peroxidation Rate (nmol/min)% Inhibition
None2.8 ± 0.20
This compound0.47 ± 0.0583%
Deferoxamine0.0056 ± 0.000399.8%

Dihydropyridine (DHP) Oxidation

This compound inhibits DHP decomposition induced by Fenton reactions:

SystemDHP Remaining After 15 h
Fe³⁺ alone<1%
Fe³⁺ + this compound5%

Interaction with Copper and Other Metals

While selective for Fe³⁺, this compound also binds Cu²⁺ (1:1 stoichiometry) but with lower affinity (log β = 16.5) . This interaction reduces copper-driven ascorbate oxidation by 3×, though clinical relevance remains unclear .

Metabolic Reactions

  • Glucuronidation : Primary metabolic pathway (92% of total), forming inactive glucuronides excreted via bile .
  • Cytochrome P450 : Minor oxidative metabolism (8%) mediated by CYP1A1 and CYP2D6 .

Mitochondrial Effects

This compound induces mitochondrial swelling without depolarization, attributed to proton influx into the matrix . This off-target effect is distinct from its iron-chelating activity and contributes to nephrotoxicity .

EffectMechanismOutcome
SwellingIncreased IMM proton permeabilityOsmotic water influx
ToxicityUnrelated to Fe³⁺ chelationImpaired mitochondrial dynamics

Drug-Drug Interactions

  • Aluminum Hydroxide : Reduces this compound absorption via pH-dependent precipitation .
  • Rifampicin : Induces UGT1A1, lowering this compound bioavailability by 40% .

Applications De Recherche Scientifique

Treatment of Chronic Iron Overload

Deferasirox is indicated for patients with chronic iron overload due to:

  • Frequent blood transfusions : Common in conditions like beta-thalassemia major and sickle cell disease.
  • Ineffective erythropoiesis : Conditions such as myelodysplastic syndromes can lead to iron accumulation.

Pediatric Use

The drug is approved for use in children aged 2 years and older, making it a critical option for managing iron overload from a young age.

Comparative Efficacy

Clinical trials have demonstrated that this compound is as effective as deferoxamine but offers the convenience of oral administration, which improves patient adherence and quality of life.

StudyPopulationTreatment DurationSuccess Rate (%)Mean Reduction in Liver Iron Concentration (mg Fe/g dw)
ESCALATOR Study237 patients1 year57.03.4
Phase II StudyVarious anemias1 year57.4 (pediatric), 56.0 (adult)3.8 ± 6.2

Common Adverse Events

The safety profile of this compound includes mild to moderate adverse events, most of which are manageable:

  • Gastrointestinal disturbances : Nausea, diarrhea.
  • Dermatological reactions : Rash.
  • Renal effects : Mild increases in serum creatinine.
  • Hepatic effects : Elevations in liver enzymes.

Most adverse events are transient and do not necessitate discontinuation of therapy .

Long-term Safety Studies

Long-term studies indicate that this compound maintains a favorable safety profile over extended use, with careful monitoring mitigating risks associated with renal and hepatic function .

Case Study 1: Beta-Thalassemia Major

In a cohort study involving patients with beta-thalassemia major, this compound was administered at doses ranging from 20-30 mg/kg/day. Over one year, a significant reduction in liver iron concentration was observed, with most patients achieving target levels .

Case Study 2: Sickle Cell Disease

A study comparing patient-reported outcomes between this compound and deferoxamine showed higher satisfaction rates among those treated with this compound due to its oral formulation and less frequent dosing requirements .

Case Study 3: Myelodysplastic Syndromes

A trial involving patients with myelodysplastic syndromes demonstrated that this compound effectively managed iron overload, with most participants maintaining acceptable iron levels after one year of treatment .

Activité Biologique

Deferasirox is an oral iron chelator primarily used in the treatment of chronic iron overload due to repeated blood transfusions, particularly in patients with conditions like thalassemia and sickle cell disease. Its mechanism of action, clinical efficacy, safety profile, and potential repurposing for other conditions are critical areas of research. This article synthesizes findings from various studies on the biological activity of this compound, including its effects on iron metabolism, hematological parameters, and potential therapeutic applications beyond iron chelation.

This compound works by binding to free iron in the bloodstream, forming a stable complex that is excreted through the gastrointestinal tract. This process reduces iron levels in the body, thereby preventing organ damage associated with iron overload. The drug has a high affinity for ferric ions and operates effectively at physiological pH.

Iron Chelation Therapy

Numerous studies have documented the effectiveness of this compound in managing chronic iron overload. For instance, a study involving 54 patients undergoing peritoneal dialysis showed significant improvements in hemoglobin levels and hematocrit after treatment with this compound compared to a control group (p < 0.001) .

Table 1: Hematological Parameters Before and After this compound Treatment

ParameterControl Group (n=50)This compound Group (n=54)p-value
Hemoglobin (g/dL)10.9 ± 1.412.47 ± 1.84<0.001
Hematocrit (%)34.3 ± 4.838.41 ± 5.86<0.002
C-reactive protein3.55 ± 2.503.70 ± 2.600.76

Safety Profile

While this compound is generally well tolerated, adverse effects can occur, including gastrointestinal disturbances (diarrhea, nausea), renal impairment, and potential ocular issues such as maculopathy . A study assessing visual and auditory complications noted cases of visual impairment linked to this compound therapy, emphasizing the need for regular monitoring during treatment .

Table 2: Reported Adverse Effects of this compound

Adverse EffectIncidence (%)
Diarrhea37
Nausea20
Headache15
Visual disturbancesVariable
Renal impairment<10

Case Study: Mucormycosis Treatment

A notable study explored the combination of this compound with liposomal amphotericin B (LAmB) in treating mucormycosis in diabetic mice. Although the combination showed promise in improving survival rates compared to placebo groups, it also highlighted increased mortality rates associated with this compound alone .

Phase Trials

In a Phase 1/2 trial involving patients with transfusion-related iron overload, this compound demonstrated a median decrease in serum ferritin levels across different dosage cohorts (5 mg/kg to 15 mg/kg). The study established that higher doses correlated with more significant reductions in ferritin but also increased the incidence of adverse events .

Potential Repurposing

Recent research has indicated that this compound may inhibit anti-apoptotic pathways in cancer cells by targeting proteins like Mcl-1, suggesting its potential role as an adjunct therapy in oncology . This repurposing could provide new avenues for treatment strategies against malignancies where iron metabolism plays a critical role.

Q & A

Basic Research Questions

Q. How can researchers design a robust pharmacokinetic study to evaluate deferasirox’s absorption variability in different patient populations?

  • Methodological Answer : Begin with a crossover or parallel-group design, stratifying participants by age, renal/hepatic function, and iron overload etiology. Use high-performance liquid chromatography (HPLC) or mass spectrometry for plasma concentration measurements . Validate assays using spiked plasma samples and include controls for inter-individual variability. Analyze data with mixed-effects models to account for covariates like CYP2C8 polymorphisms affecting drug metabolism.

Q. What strategies are effective for conducting a systematic review of this compound’s efficacy in non-iron-overload conditions (e.g., cancer-related oxidative stress)?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define inclusion criteria. Search PubMed, Embase, and Cochrane Library using keywords: "this compound AND (antineoplastic OR oxidative stress)" with Boolean operators. Use PRISMA guidelines for reporting and assess bias via ROBINS-I tool. Synthesize conflicting data by subgroup analysis (e.g., dosage, study duration) .

Q. How should researchers address discrepancies in this compound’s reported chelation selectivity (Fe³⁺ vs. other metals) across in vitro studies?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, ion concentrations). Compare this compound’s binding affinity using isothermal titration calorimetry (ITC) and inductively coupled plasma mass spectrometry (ICP-MS). Control for confounding factors like buffer composition and competing ligands. Perform meta-regression on existing data to identify methodological inconsistencies .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in this compound’s mechanism of action regarding ferroptosis inhibition versus pro-oxidant effects?

  • Methodological Answer : Use gene-edited cell lines (e.g., GPX4-knockout) to isolate ferroptosis pathways. Measure lipid peroxidation (MDA assay) and glutathione levels under this compound treatment. Combine with transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Validate findings in animal models with tissue-specific iron overload .

Q. How can researchers optimize this compound-loaded nanoparticle formulations for enhanced bioavailability while minimizing renal toxicity?

  • Methodological Answer : Synthesize polymeric nanoparticles (e.g., PLGA) via emulsion-diffusion methods. Characterize drug encapsulation efficiency (UV-Vis spectroscopy) and release kinetics (dialysis membrane). Assess cytotoxicity in renal proximal tubule cells (HK-2 line) and compare biodistribution in murine models using fluorescent tagging. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict optimal dosing .

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in heterogeneous cohorts (e.g., thalassemia vs. myelodysplastic syndromes)?

  • Methodological Answer : Employ Bayesian hierarchical models to handle sparse data and inter-study variability. Use machine learning (e.g., random forests) to identify predictors of efficacy/toxicity. Validate models via bootstrapping and external datasets. Address missing data with multiple imputation techniques .

Q. Methodological Frameworks for this compound Research

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating this compound-related hypotheses?

  • Methodological Answer :

Feasible : Ensure access to patient cohorts and analytical tools (e.g., LC-MS/MS).

Interesting : Focus on understudied areas (e.g., this compound in neurodegenerative iron accumulation).

Novel : Explore combination therapies (e.g., this compound + deferiprone for synergistic chelation).

Ethical : Obtain IRB approval for trials involving vulnerable populations (e.g., pediatric patients).

Relevant : Align with global health priorities (e.g., reducing iron overload in low-resource settings) .

Q. What in silico tools are suitable for predicting this compound’s off-target interactions and polypharmacy risks?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against human protein databases (PDB). Apply quantitative structure-activity relationship (QSAR) models to predict CYP450 inhibition. Validate with in vitro cytochrome inhibition assays. Integrate results into pharmacovigilance databases (FAERS) for real-world signal detection .

Q. Data Analysis and Contradiction Management

Q. How to reconcile conflicting reports on this compound’s hepatotoxicity thresholds across observational studies?

  • Methodological Answer : Perform a dose-gradient analysis stratified by liver enzyme baselines (ALT, AST). Use meta-analytic techniques (e.g., random-effects models) to pool data, adjusting for confounders like concomitant medications. Conduct sensitivity analyses excluding low-quality studies (Newcastle-Ottawa Scale <7) .

Q. What protocols ensure reproducibility in this compound research, particularly in biomarker discovery (e.g., urinary hepcidin)?

  • Methodological Answer : Standardize sample collection (time of day, fasting status), storage (−80°C), and analysis (ELISA with certified antibodies). Include internal controls (spiked synthetic hepcidin) and participate in inter-laboratory proficiency testing. Publish raw data in repositories like Dryad for independent validation .

Propriétés

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQWVMAQOTZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048596
Record name Deferasirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 0.4 mg/mL at 25 °C (pH 7.40), 3.43e-02 g/L
Record name Deferasirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferasirox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Two molecules of deferasirox are capable of binding to 1 atom of iron. Deferasirox works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming a stable complex which is eliminated via the kidneys., Exjade (deferasirox) is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio. Although deferasirox has very low affinity for zinc and copper there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox. The clinical significance of these decreases is uncertain., ... Nuclear factor-kappaB is a key regulator of many cellular processes and its impaired activity has been described in different myeloid malignancies including myelodysplastic syndromes. /Investigators/ evaluated deferasirox activity on nuclear factor-kappaB in myelodysplastic syndromes as a possible mechanism involved in hemoglobin improvement during in vivo treatment. Forty peripheral blood samples collected from myelodysplastic syndrome patients were incubated with 50 muM deferasirox for 18 hr. Nuclear factor-kappaB activity dramatically decreased in samples showing high basal activity as well as in cell lines, whereas no similar behavior was observed with other iron chelators despite a similar reduction in reactive oxygen species levels. Additionally, ferric hydroxyquinoline incubation did not decrease deferasirox activity in K562 cells suggesting the mechanism of action of the drug is independent from cell iron deprivation by chelation. Finally, incubation with both etoposide and deferasirox induced an increase in K562 apoptotic rate. Nuclear factor-kappaB inhibition by deferasirox is not seen from other chelators and is iron and reactive oxygen species scavenging independent. ..., ... Iron-induced increase in oxidative stress was also associated with increased phosphorylation of ERK-, p38-, and JNK-mitogen-activated protein kinase (MAPK). Interestingly, deferasirox treatment significantly diminished the phosphorylation of all three MAPK subfamilies. These results suggest that deferasirox may confer a cardioprotective effect against iron induced injury., HIV-1 replication is induced by an excess of iron and iron chelation by desferrioxamine (DFO) inhibits viral replication by reducing proliferation of infected cells. Treatment of cells with DFO and 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (311) inhibit expression of proteins that regulate cell-cycle progression, including cycle-dependent kinase 2 (CDK2). Recent studies /have/ shown that CDK2 participates in HIV-1 transcription and viral replication suggesting that inhibition of CDK2 by iron chelators might also affect HIV-1 transcription. Here /investigators/ evaluated the effect of a clinically approved orally effective iron chelator, 4-[3,5-bis-(hydroxyphenyl)-1,2,4-triazol-1-yl]-benzoic acid (ICL670) and 311 on HIV-1 transcription. Both ICL670 and 311 inhibited Tat-induced HIV-1 transcription in CEM-T cells, 293T and HeLa cells. Neither ICL670 nor 311 induced cytotoxicity at concentrations that inhibited HIV-1 transcription. The chelators decreased cellular activity of CDK2 and reduced HIV-1 Tat phosphorylation by CDK2. Neither ICL670A or 311 decreased CDK9 protein level but significantly reduced association of CDK9 with cyclin T1 and reduced phosphorylation of Ser-2 residues of RNA polymerase II C-terminal domain. In conclusion, /these/ findings add to the evidence that iron chelators can inhibit HIV-1 transcription by deregulating CDK2 and CDK9. ..., Iron depletion improves insulin resistance in patients with nonalcoholic fatty liver disease and diabetes and also stabilizes the hypoxia-inducible factor (HIF)-1, resulting in increased glucose uptake in vitro. This study investigated the effect of iron depletion by deferoxamine on insulin signaling and glucose uptake in HepG2 hepatocytes and in rat liver. In HepG2 cells, deferoxamine stabilized HIF-1alpha and induced the constitutive glucose transporter Glut1 and the insulin receptor. Up-regulation of insulin receptor by deferoxamine was mimicked by the intracellular iron chelator deferasirox and the hypoxia inducer CoCl2 and required the HIF-1 obligate partner ARNT/HIF-1beta. Iron depletion increased insulin receptor activity, whereas iron supplementation had the opposite effect. Deferoxamine consistently increased the phosphorylation status of Akt/PKB and its targets FoxO1 and Gsk3beta, which mediate the effect of insulin on gluconeogenesis and glycogen synthesis, and up-regulated genes involved in glucose uptake and utilization. Iron depletion of Sprague-Dawley rats increased HIF-1alpha expression, improved glucose clearance, and was associated with up-regulation of insulin receptor and Akt/PKB levels and of glucose transport in hepatic tissue. Conversely, gluconeogenic genes were not affected. In rats with fatty liver because of a high-calorie and high-fat diet, glucose clearance was increased by iron depletion and decreased by iron supplementation. Thus, iron depletion by deferoxamine up-regulates glucose uptake, and increases insulin receptor activity and signaling in hepatocytes in vitro and in vivo.
Record name Deferasirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferasirox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ethanol, White to slightly yellow powder

CAS No.

201530-41-8
Record name Deferasirox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201530-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferasirox [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferasirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferasirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFERASIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G4MOF2V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deferasirox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116-117 °C, 264-265 °C, 116 - 117 °C
Record name Deferasirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferasirox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5.0 g of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 3.5 g of 4-hydrazinobenzoic acid are boiled under reflux for 2 h in 75 ml of ethanol. The crystals precipitating on cooling are washed with ethanol. After drying, 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]-benzoic acid remains as colorless crystals of m.p. 264-265 C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of N-methylpyrrolidone and 5 ml of propionic acid is heated to 120° C. The mixture is maintained at this temperature and stirred for 1 hour. After completion of the reaction, the mixture is cooled and poured onto crushed ice. The resulting crystals are aspirated and washed with water. After drying, 0.99 g of raw deferasirox is obtained, i.e. 91% of the theory, with an HPLC content of 92.9% and a melting temperature of 250 to 261° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of methoxypropionic acid is heated to 100° C. The mixture is maintained and stirred at this temperature for 1 hour. After completion of the reaction, the mixture is cooled and 5 ml of ethyl acetate are added. The resulting mixture is stirred for 10 minutes, then it is filtered and the crystals are washed with ethyl acetate. After drying, 0.66 g of raw deferasirox is obtained, i.e. 60% of the theory, with an HPLC content of 99.3% and a melting temperature of 259 to 263° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of methanol (450.0 ml), 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one (30.0 gm) were stir for 10 min at 25-30° C. To the above contents 4-hydrazino benzoic acid (20.03 gm) was added. The contents were heated to reflux temperature 65-70° C. The contents were maintained for 4 hours at 65-70° C. The reaction mass was cooled Slowly to 0-5° C. and maintained it for 1 hour at 0-5° C. The reaction mass was filtered and washed with methanol (30.0 ml). Compound was taken into methylene chloride and stir for 10 min 25-30° C. The contents were heated to reflux temperature (40-45° C.) and maintained the contents for 1 hr at reflux temperature. Cool the contents to 25-30° C. and stirred for 1 hr at 25-30° C. The reaction mass was filtered and washed with methylene chloride (30.0 ml). Dried the compound at 60-65° C. Yield: 79.0%.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deferasirox
Reactant of Route 2
Deferasirox
Reactant of Route 3
Deferasirox
Reactant of Route 4
Deferasirox
Reactant of Route 5
Deferasirox
Reactant of Route 6
Deferasirox

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.